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Thp-peg13-OH: A Technical Guide for Researchers in Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of **Thp-peg13-OH**, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Core Chemical Properties and Specifications

Thp-peg13-OH is a polyethylene glycol (PEG)-based linker featuring a tetrahydropyranyl (THP) protected alcohol at one end and a free hydroxyl group at the other. The PEG chain, consisting of 13 ethylene glycol units, imparts favorable solubility and pharmacokinetic properties to the resulting PROTAC molecule. The THP group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under acidic conditions to allow for further chemical modification.



Property	Value	Source
Molecular Formula	C31H62O15	DC Chemicals
Molecular Weight	674.81 g/mol	DC Chemicals
Appearance	White to off-white solid or viscous liquid	General observation for long- chain PEGs[1]
Solubility	Soluble in water, ethanol, and many organic solvents such as DMF and dichloromethane.[2]	General PEG properties[4]
Stability	The THP ether is stable under strongly basic conditions but is cleaved under acidic conditions.	Organic Chemistry Principles

Experimental Protocols

Due to the proprietary nature of specific PROTAC synthesis protocols, a detailed, universally applicable protocol for **Thp-peg13-OH** is not publicly available. However, the following represents a generalized, two-stage experimental approach for the synthesis of a PROTAC using a heterobifunctional PEG linker like **Thp-peg13-OH**. This process typically involves sequential amide bond formation or "click chemistry" reactions.

Stage 1: Coupling of Thp-peg13-OH to the E3 Ligase Ligand

This stage involves the activation of the free hydroxyl group of **Thp-peg13-OH**, for example, by converting it to a better leaving group like a tosylate, followed by nucleophilic substitution with an amine-functionalized E3 ligase ligand.

- Materials:
 - Thp-peg13-OH
 - p-Toluenesulfonyl chloride (TsCl)



- o Triethylamine (TEA) or other suitable base
- Anhydrous dichloromethane (DCM)
- Amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligand)
- Anhydrous dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Activation of Thp-peg13-OH: Dissolve Thp-peg13-OH in anhydrous DCM. Add TEA, and cool the mixture to 0°C. Slowly add a solution of TsCl in anhydrous DCM. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction and purify the resulting Thp-peg13-OTs by flash column chromatography.
- Coupling to E3 Ligase Ligand: Dissolve the amine-functionalized E3 ligase ligand and Thp-peg13-OTs in anhydrous DMF. Add DIPEA and heat the reaction mixture. Monitor the progress by LC-MS. Once the reaction is complete, perform an aqueous workup and purify the product, Thp-peg13-E3 Ligase Ligand, by preparative high-performance liquid chromatography (HPLC).

Stage 2: Deprotection and Coupling to the Target Protein Ligand

The THP protecting group is removed under acidic conditions, and the liberated hydroxyl group is then activated for coupling with the target protein ligand.

Materials:

- Thp-peg13-E3 Ligase Ligand
- o Acidic catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or trifluoroacetic acid (TFA))
- Methanol or DCM as solvent



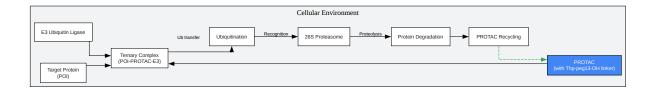
- Carboxylic acid-functionalized target protein ligand
- Peptide coupling reagent (e.g., HATU, HBTU)
- Anhydrous DMF
- DIPEA
- Procedure:
 - THP Deprotection: Dissolve Thp-peg13-E3 Ligase Ligand in a suitable solvent like methanol or DCM. Add the acidic catalyst and stir at room temperature. Monitor the deprotection by LC-MS. Upon completion, neutralize the reaction and remove the solvent under reduced pressure to obtain HO-peg13-E3 Ligase Ligand.
 - Final Coupling: Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF. Add the coupling reagent (e.g., HATU) and DIPEA, and stir for a few minutes to pre-activate the carboxylic acid. Add a solution of HO-peg13-E3 Ligase Ligand in anhydrous DMF. Stir the reaction at room temperature until completion as monitored by LC-MS. Purify the final PROTAC product by preparative HPLC.

Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualizing the Molecular Logic and Workflow

To better illustrate the concepts central to the application of **Thp-peg13-OH**, the following diagrams have been generated using Graphviz.



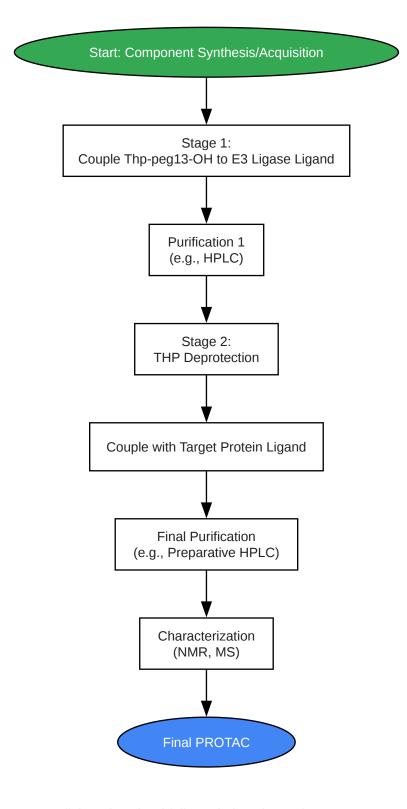


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PROTAC-Mediated Protein Degradation Pathway

The diagram above illustrates the catalytic mechanism of a PROTAC. The PROTAC molecule, incorporating the **Thp-peg13-OH** linker, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further rounds of degradation.





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General Workflow for PROTAC Synthesis



This workflow diagram outlines the key stages in the synthesis and validation of a PROTAC molecule utilizing a linker such as **Thp-peg13-OH**. The process begins with the synthesis or acquisition of the three core components, followed by a sequential coupling and purification process, and concludes with the structural characterization of the final product.

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